molecular formula C18H25BrClNO5 B4094939 N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid

Cat. No.: B4094939
M. Wt: 450.7 g/mol
InChI Key: DQGNUJGRCBRIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine, chlorine, and methyl group attached to a phenoxy ring, linked to a cyclopentanamine moiety via a butyl chain, and further complexed with oxalic acid

Properties

IUPAC Name

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrClNO.C2H2O4/c1-12-10-13(18)11-15(17)16(12)20-9-5-4-8-19-14-6-2-3-7-14;3-1(4)2(5)6/h10-11,14,19H,2-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGNUJGRCBRIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCCNC2CCCC2)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The initial step often includes the bromination and chlorination of a methylphenol derivative to obtain 2-bromo-4-chloro-6-methylphenol. This intermediate is then reacted with butyl bromide under basic conditions to form the corresponding butyl ether.

Subsequently, the butyl ether undergoes a nucleophilic substitution reaction with cyclopentanamine to yield N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine. The final step involves the complexation of this amine with oxalic acid to form the desired compound. The reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclohexanamine
  • N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cycloheptanamine
  • N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclooctanamine

Uniqueness

N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine is unique due to its specific cyclopentanamine moiety, which imparts distinct chemical and biological properties compared to its cyclohexanamine, cycloheptanamine, and cyclooctanamine analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid
Reactant of Route 2
N-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]cyclopentanamine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.